2-(2-(4-(2-((p-Chloro-alpha-phenylbenzyl)oxy)ethyl)-1-piperazinyl)ethoxy)ethanol dihydrochloride
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Overview
Description
2-[2-[4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride is a chemical compound known for its significant applications in the pharmaceutical industry. It is commonly associated with antihistamine properties and is related to compounds like cetirizine and levocetirizine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride involves multiple steps. One common method includes the reaction of 4-chlorobenzhydrol with 1-(2-chloroethyl)piperazine in the presence of a base to form an intermediate. This intermediate is then reacted with ethylene glycol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
2-[2-[4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
2-[2-[4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with various biological receptors.
Medicine: Investigated for its potential antihistamine and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceutical formulations
Mechanism of Action
The compound exerts its effects primarily through its interaction with histamine H1 receptors. By binding to these receptors, it inhibits the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness. The molecular pathways involved include the inhibition of histamine-induced signal transduction, leading to decreased vascular permeability and inflammation .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another antihistamine with a similar structure but different pharmacokinetic properties.
Levocetirizine: The active enantiomer of
Properties
CAS No. |
16726-46-8 |
---|---|
Molecular Formula |
C23H33Cl3N2O3 |
Molecular Weight |
491.9 g/mol |
IUPAC Name |
2-[2-[4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride |
InChI |
InChI=1S/C23H31ClN2O3.2ClH/c24-22-8-6-21(7-9-22)23(20-4-2-1-3-5-20)29-18-15-26-12-10-25(11-13-26)14-17-28-19-16-27;;/h1-9,23,27H,10-19H2;2*1H |
InChI Key |
RUKOGAMTPOVESW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOCCO)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Origin of Product |
United States |
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